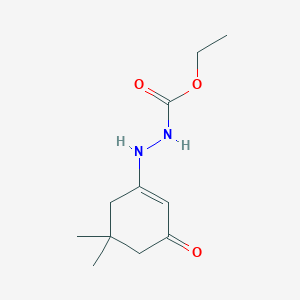
1-(2,4-Difluorobenzyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea is a synthetic organic compound with the molecular formula C15H14F2N2O2 It is characterized by the presence of both difluorophenyl and methoxyphenyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea typically involves the reaction of 2,4-difluorobenzylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
2,4-difluorobenzylamine+2-methoxyphenyl isocyanate→1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures, to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-difluorophenyl)methyl]-3-(2-chlorophenyl)urea
- 1-[(2,4-difluorophenyl)methyl]-3-(2-hydroxyphenyl)urea
- 1-[(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)urea
Uniqueness
1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain targets or improve its stability under various conditions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14F2N2O2 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C15H14F2N2O2/c1-21-14-5-3-2-4-13(14)19-15(20)18-9-10-6-7-11(16)8-12(10)17/h2-8H,9H2,1H3,(H2,18,19,20) |
InChI Key |
VMHPQLPYYYLUBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine](/img/structure/B12496539.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12496541.png)
![10,16-dinaphthalen-1-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12496554.png)
![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)

![Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496577.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)



![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)


